molecular formula C11H11BrN2O B1372924 1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole CAS No. 870838-56-5

1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole

Cat. No. B1372924
Key on ui cas rn: 870838-56-5
M. Wt: 267.12 g/mol
InChI Key: KHGOIOOGUJMLBQ-UHFFFAOYSA-N
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Patent
US07880009B2

Procedure details

A mixture of N-(4-bromo-2-methoxyphenyl)-N-(2-oxopropyl)acetamide (23.4 g), ammonium acetate (31.5 g), and acetic acid (49 g) was agitated under heating at 120° C. for 30 minutes. After the reaction solution was neutralized with sodium hydroxide under ice-cooling, the reaction solution was extracted with ethyl acetate. The organic layer was washed with a saturated saline solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: hexane-ethyl acetate system), and 19.4 g of the title compound was obtained.
Name
N-(4-bromo-2-methoxyphenyl)-N-(2-oxopropyl)acetamide
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
49 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH2:12][C:13](=O)[CH3:14])[C:9](=O)C)=[C:4]([O:16][CH3:17])[CH:3]=1.C([O-])(=O)C.[NH4+:22].[OH-].[Na+]>C(O)(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[C:13]([CH3:14])[N:22]=[CH:9]2)=[C:4]([O:16][CH3:17])[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
N-(4-bromo-2-methoxyphenyl)-N-(2-oxopropyl)acetamide
Quantity
23.4 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)N(C(C)=O)CC(C)=O)OC
Name
Quantity
31.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
49 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (elution solvent: hexane-ethyl acetate system)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)N1C=NC(=C1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19.4 g
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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